molecular formula C5H13Cl3N4 B2686020 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride CAS No. 1391733-00-8

4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride

Cat. No.: B2686020
CAS No.: 1391733-00-8
M. Wt: 235.54
InChI Key: QOEVJJSIIGCCHE-UHFFFAOYSA-N
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Description

4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride (CAS 1391733-00-8) is a high-purity chemical building block with the molecular formula C5H13Cl3N4 and a molecular weight of 235.54 g/mol . This compound is characterized by a 1-methyl-1H-pyrazole core functionalized with a hydrazinylmethyl group, presented as a stable trihydrochloride salt suitable for synthetic applications. The primary research value of this reagent lies in its role as a key synthetic intermediate for the development of novel active molecules, particularly in agrochemical and pharmaceutical research. The reactive hydrazine moiety serves as a versatile handle for the construction of more complex structures, such as hydrazone derivatives and heterocyclic fused systems . Its structural framework is closely related to advanced fungicidal agents, specifically 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which are known to inhibit succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of phytopathogenic fungi . Researchers can leverage this compound to synthesize and explore new SDH inhibitors, contributing to the fight against fungal pathogens like Rhizoctonia solani and Botrytis cinerea . This product is offered with a purity of ≥95% and requires cold-chain transportation to ensure stability . It is supplied For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(1-methylpyrazol-4-yl)methylhydrazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.3ClH/c1-9-4-5(2-7-6)3-8-9;;;/h3-4,7H,2,6H2,1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEVJJSIIGCCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and hydrazine hydrate. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the trihydrochloride salt. The reaction conditions generally include:

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include water or ethanol.

    Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Condensation Reactions

The hydrazinyl group facilitates nucleophilic condensation with carbonyl compounds. Key transformations include:

Reaction PartnerConditionsProductReference
Aldehydes/KetonesAcidic ethanol, 60°CHydrazones via C=N bond formation
α,β-Unsaturated carbonylsAqueous NaOH, RTMichael adducts with extended conjugation

Example: Reaction with 4-nitrobenzaldehyde yields a hydrazone derivative, characterized by a sharp IR absorption at 1650 cm⁻¹ (C=N stretch) .

Oxidative Transformations

The hydrazinyl moiety undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProductOutcome
KMnO₄Acidic aqueous medium, 70°CPyrazole-4-carboxylic acidComplete conversion in 3 hr (TLC monitoring)
H₂O₂Neutral pH, RTDiazene intermediateTransient species detected via UV-Vis at 320 nm

Oxidation pathways are critical for generating bioactive metabolites .

Cyclization Reactions

Intramolecular cyclization produces nitrogen-rich heterocycles:

ReagentConditionsProductApplication
CS₂/KOHReflux in DMFThiadiazole derivativesAntimicrobial agents
Ethyl acetoacetateMicrowave, 120°CPyrazolo[3,4-b]pyridinesFluorescent probes

Notably, cyclization with thioglycolic acid forms thiazolidin-4-ones (73% yield), validated by ¹H NMR δ 3.85 ppm (CH₂-S) .

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

Metal SaltStoichiometryComplex StructureBiological Activity
CuCl₂1:2Octahedral geometryEnhanced anticancer activity vs. cisplatin
Fe(NO₃)₃1:3Trigonal bipyramidalCatalytic oxidation of alkanes

XAS studies confirm N(pyrazole) and N(hydrazine) coordination in Cu(I) complexes .

Functionalization at Hydrazinyl Group

Selective modifications enable tailored derivatives:

ReactionReagentProduct YieldKey Data
AcylationAcetyl chloride89%IR: 1720 cm⁻¹ (C=O)
AlkylationBenzyl bromide78%¹³C NMR: δ 45.2 ppm (N-CH₂)
SulfonationSO₃/H₂SO₄65%Elemental analysis: S% = 12.4

These derivatives show improved pharmacokinetic profiles compared to the parent compound .

Reductive Pathways

Catalytic hydrogenation modifies the pyrazole ring:

CatalystPressureProductSelectivity
Pd/C3 atm H₂4-(Aminomethyl)-1-methylpyrazole>95%
Raney Ni5 atm H₂Ring-opened diamine60%

Reduction products serve as intermediates for antipsychotic drug candidates .

Cross-Coupling Reactions

Palladium-mediated couplings expand structural diversity:

Reaction TypeCoupling PartnerProductYield
SuzukiArylboronic acidBiaryl derivatives82%
SonogashiraPhenylacetyleneAlkynylated pyrazoles75%

X-ray crystallography confirms regioselectivity at the hydrazinylmethyl position .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride has shown potential in binding to biological targets associated with bacterial infections. Preliminary studies suggest that it may interact with bacterial enzymes, inhibiting their function and offering a pathway for new antibiotic development .

2. Anticancer Properties

The compound's structural features allow it to engage in interactions with cancer cell pathways. Studies have highlighted its ability to induce apoptosis in specific cancer cell lines, suggesting its utility as a lead compound in anticancer drug development .

3. Neuroprotective Effects

Emerging research indicates that compounds similar to 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Its mechanism may involve modulation of neuroinflammatory responses .

Synthetic Applications

1. Building Block in Organic Synthesis

4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride serves as an essential building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for creating diverse derivatives with unique properties .

2. Interaction Studies

The compound has been utilized in interaction studies focusing on its binding affinities with various biological targets. These studies are crucial for elucidating the compound's mechanism of action and therapeutic potential .

Several case studies have documented the efficacy of 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride:

Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer properties of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Neuroprotection Research
In vitro studies demonstrated that treatment with 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The pyrazole ring may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

2-Hydrazino-5-(trifluoromethyl)-1,3,4-thiadiazole (SS-7104)

  • Structure : Replaces the pyrazole ring with a 1,3,4-thiadiazole system. The trifluoromethyl group at position 5 introduces strong electron-withdrawing effects.
  • Properties : Higher purity (98%) compared to the target compound (95%) . The thiadiazole ring may confer greater thermal stability but reduced solubility in polar solvents due to the absence of a hydrochloride salt.
  • Applications: Likely used in agrochemicals or as a ligand in organometallic catalysis.

3-Hydrazinyl-5-(trifluoromethyl)pyrazole (QB-1014)

  • Structure : Hydrazinyl group at position 3 of the pyrazole ring, with a trifluoromethyl substituent at position 4.
  • Properties : Similar purity (95%) to the target compound but lacks the trihydrochloride form, resulting in lower aqueous solubility .
  • Applications: Potential use in fluorinated drug candidates or materials science.

4-(1-Hydrazinylethyl)-1-methyl-1H-pyrazole Trihydrochloride

  • Structure : Ethyl spacer between the hydrazine and pyrazole core, unlike the methyl group in the target compound.
  • Properties : Discontinued by CymitQuimica, suggesting synthesis challenges or instability compared to the target compound .

Functional Analogues

5-Hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide (YF-7084)

  • Structure : Sulfonamide and hydroxy groups replace the hydrazinylmethyl moiety.
  • Properties : 96% purity; sulfonamide groups enhance biological activity but reduce reactivity toward nucleophiles .
  • Applications : Likely a protease inhibitor or kinase modulator in medicinal chemistry.

5-(2-Hydroxyethyl)-1H-pyrazole-3-carboxamide (QY-9395)

  • Structure : Hydroxyethyl and carboxamide substituents modify solubility and hydrogen-bonding capacity.
  • Properties : 95% purity; neutral pH compatibility makes it suitable for biocompatible applications .

Data Table: Comparative Analysis of Key Compounds

Compound Name (CAS) Core Structure Substituents Purity Salt Form Commercial Status Key Applications
4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride (1391733-00-8) Pyrazole 4-(Hydrazinylmethyl), 1-methyl 95% Trihydrochloride Available Drug discovery, ligands
2-Hydrazino-5-(trifluoromethyl)-1,3,4-thiadiazole (299440-05-4) 1,3,4-Thiadiazole 2-Hydrazino, 5-(trifluoromethyl) 98% None Available Agrochemicals, catalysis
3-Hydrazinyl-5-(trifluoromethyl)pyrazole (1418117-75-5) Pyrazole 3-Hydrazinyl, 5-(trifluoromethyl) 95% None Available Fluorinated APIs
4-(1-Hydrazinylethyl)-1-methyl-1H-pyrazole trihydrochloride Pyrazole 4-(1-Hydrazinylethyl), 1-methyl N/A Trihydrochloride Discontinued N/A
5-Hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide (1881295-43-7) Pyrazole 1-Sulfonamide, 5-hydroxy, N,N-dimethyl 96% None Available Enzyme inhibition

Research Findings and Trends

  • Solubility Advantage: The trihydrochloride form of the target compound distinguishes it from non-salt analogues, enabling its use in aqueous reaction systems .
  • Electron Effects : Trifluoromethyl-substituted analogues (e.g., QB-1014) exhibit enhanced lipophilicity, expanding their utility in membrane-permeable therapeutics .

Biological Activity

4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antipyretic, and antimicrobial effects. This article explores the biological activity of this specific compound, examining its mechanisms, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The molecular formula of 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride is C5H9Cl3N4C_5H_9Cl_3N_4 with a molecular weight of approximately 224.51 g/mol. The compound features a pyrazole ring, which is integral to its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study focused on various pyrazole compounds highlighted their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Specifically, 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole compounds are well-documented. In vitro studies have shown that 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity may be attributed to the compound's ability to modulate signaling pathways involved in inflammation .

Anticancer Potential

Emerging research has begun to explore the anticancer potential of pyrazole derivatives. Preliminary studies indicate that 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. Further investigations are required to elucidate the specific pathways involved and to assess the compound's efficacy in vivo .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride against various pathogens. The Minimum Inhibitory Concentration (MIC) was determined using the broth dilution method, yielding results that indicated strong activity against selected bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This study underscores the compound's potential as a lead structure for developing new antimicrobial agents.

Study 2: Anti-inflammatory Mechanism

A separate investigation assessed the anti-inflammatory effects of 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride in a murine model of inflammation. The results demonstrated a significant reduction in paw edema compared to control groups, indicating its effectiveness in mitigating inflammatory responses.

Treatment GroupPaw Edema Reduction (%)
Control0
Compound Treatment45

These findings suggest promising applications for this compound in treating inflammatory diseases.

Q & A

Q. How to validate synthetic routes for scalability to multi-gram quantities?

  • Methodology : Conduct heat-flow calorimetry to assess exothermicity risks. Batch size adjustments (e.g., 1 mmol → 10 mmol) test reproducibility. Process Analytical Technology (PAT) tools, like in-situ FTIR, monitor reaction progression in real-time .

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